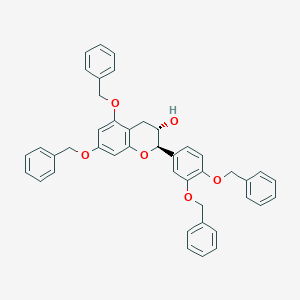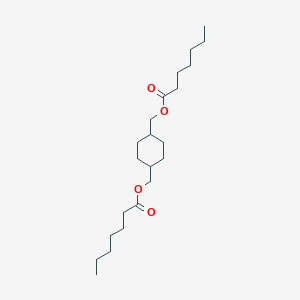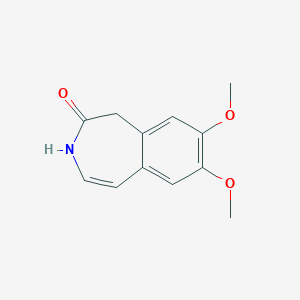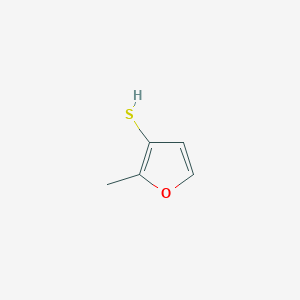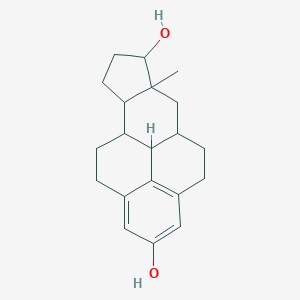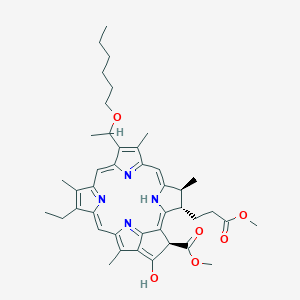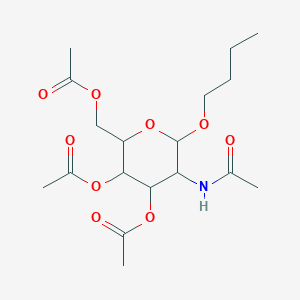
(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate” is a chemical compound with the molecular formula C18H29NO9 and a molecular weight of 403.4 g/mol. It is widely acknowledged for its efficacy in countering antibiotic-resistant bacterial infections and ameliorating the impact of neurodegenerative disorders .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known to have a molecular weight of 403.4 g/mol.
Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
This compound has potential applications in the synthesis of pharmaceutical drugs. Its structure suggests it could be used as a precursor or intermediate in the creation of novel non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are designed to have better activity and lower side effects, targeting specific receptors like COX-2 for improved selectivity .
Analgesic Activity Research
The acetamido group within the compound’s structure indicates its use in analgesic activity research. Derivatives of this compound could be synthesized and tested for their efficacy in pain relief, utilizing both in-vivo and in-silico methods to analyze their interactions with biological targets .
Material Science
In material science, this compound could be employed in the development of new materials with specific properties. Its multifunctional nature allows for the creation of polymers or coatings with unique characteristics, potentially useful in various industrial applications.
Biological Studies
The compound’s ability to be modified makes it a valuable tool in biological studies. It can be used to investigate cellular processes or as a building block for more complex molecules that interact with biological systems.
Computational Chemistry
Computational chemistry can utilize this compound for in-silico studies. Its structure can be modeled to predict interactions with biological receptors, pharmacokinetics, and toxicological properties, aiding in the design of more effective drugs .
Chemical Diversity Exploration
The compound’s chemical structure allows for the exploration of chemical diversity. It can be used as a starting point for the synthesis of a wide range of derivatives, each with potentially different pharmacological activities. This exploration can lead to the discovery of new therapeutic candidates .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO9/c1-6-7-8-24-18-15(19-10(2)20)17(27-13(5)23)16(26-12(4)22)14(28-18)9-25-11(3)21/h14-18H,6-9H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHDOPGXUSBUJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409159 |
Source


|
| Record name | (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |
CAS RN |
155197-37-8 |
Source


|
| Record name | (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

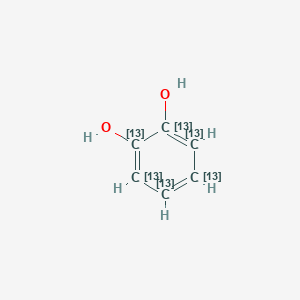




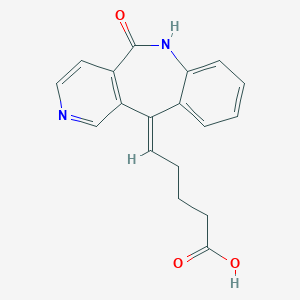
![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)
